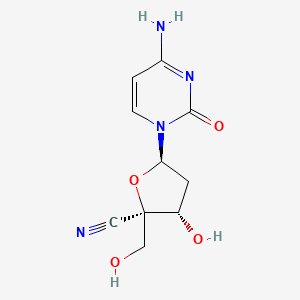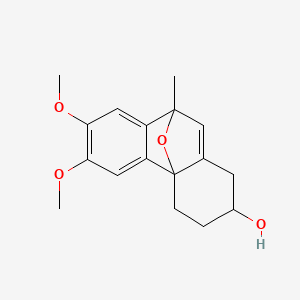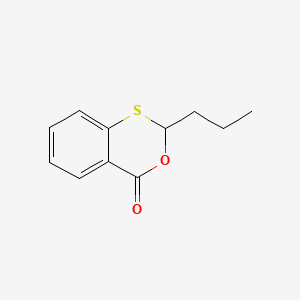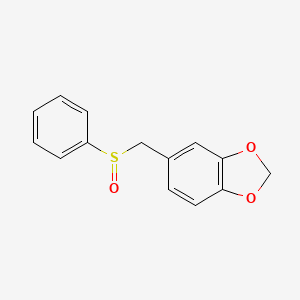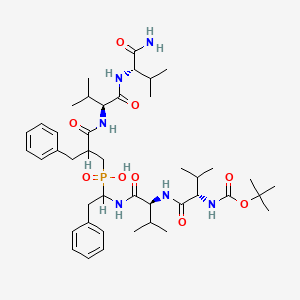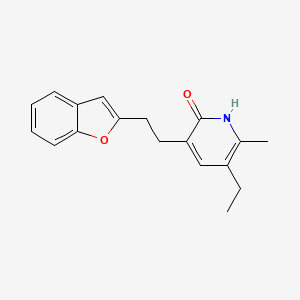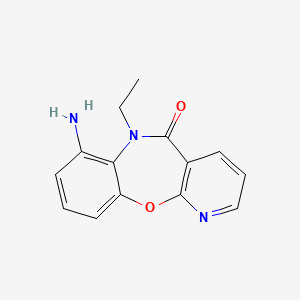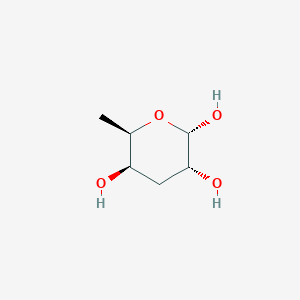
3,6-dideoxy-alpha-D-xylo-hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dideoxy-alpha-D-xylo-hexopyranose is a rare sugar derivative that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit contains six carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dideoxy-alpha-D-xylo-hexopyranose typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method includes the use of protective groups to shield specific hydroxyl groups during the reaction process. The reaction conditions often involve the use of strong acids or bases to facilitate the removal of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dideoxy-alpha-D-xylo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
3,6-Dideoxy-alpha-D-xylo-hexopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialized biochemical reagents for research purposes
Mécanisme D'action
The mechanism of action of 3,6-dideoxy-alpha-D-xylo-hexopyranose involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include the modulation of carbohydrate metabolism and the inhibition of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abequose: Another dideoxy sugar with similar structural properties.
Tyvelose: A stereoisomer with distinct biological functions.
Uniqueness
3,6-Dideoxy-alpha-D-xylo-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and its role in glycobiology research make it a valuable compound for scientific studies .
Propriétés
Numéro CAS |
89194-46-7 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
Clé InChI |
KYPWIZMAJMNPMJ-KAZBKCHUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


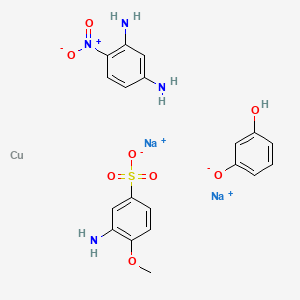

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
